molecular formula C12H13NO4 B14231908 Cyano(2-methoxyphenyl)methyl ethyl carbonate CAS No. 408310-12-3

Cyano(2-methoxyphenyl)methyl ethyl carbonate

Cat. No.: B14231908
CAS No.: 408310-12-3
M. Wt: 235.24 g/mol
InChI Key: SJGDVKZNKQCAED-UHFFFAOYSA-N
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Description

Cyano(2-methoxyphenyl)methyl ethyl carbonate is an organic compound that features a cyano group, a methoxyphenyl group, and an ethyl carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyano(2-methoxyphenyl)methyl ethyl carbonate can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzyl cyanide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the carbonate ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

Cyano(2-methoxyphenyl)methyl ethyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to primary amines or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyano(2-methoxyphenyl)methyl ethyl carbonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be utilized in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It can be employed in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which Cyano(2-methoxyphenyl)methyl ethyl carbonate exerts its effects depends on the specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to elicit a biological response.

Comparison with Similar Compounds

Similar Compounds

    Cyanoacetohydrazide: Used in the synthesis of heterocyclic compounds.

    Methoxy-substituted thiophenes: Employed in optoelectronic applications.

    Ethyl cyanoacetate: A common intermediate in organic synthesis.

Uniqueness

Cyano(2-methoxyphenyl)methyl ethyl carbonate is unique due to its combination of functional groups, which allows for diverse reactivity and applications. Its cyano group, methoxyphenyl group, and ethyl carbonate moiety provide multiple sites for chemical modification, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

408310-12-3

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

[cyano-(2-methoxyphenyl)methyl] ethyl carbonate

InChI

InChI=1S/C12H13NO4/c1-3-16-12(14)17-11(8-13)9-6-4-5-7-10(9)15-2/h4-7,11H,3H2,1-2H3

InChI Key

SJGDVKZNKQCAED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC(C#N)C1=CC=CC=C1OC

Origin of Product

United States

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